molecular formula C11H18O5 B12061290 2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]

2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]

Cat. No.: B12061290
M. Wt: 230.26 g/mol
InChI Key: WGCOBUGUSFKJSL-UHFFFAOYSA-N
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Description

2,2,2',2'-Tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole] (CAS: 34626-95-4) is a spirocyclic compound featuring a 1,3-dioxolane ring fused to a furo[2,3-d][1,3]dioxole system via a spiro junction at positions 4 and 6'. The molecular formula is C₁₂H₂₀O₆ (MW: 260.28 g/mol), with four methyl groups providing steric hindrance and influencing solubility and stability . Its synthesis often involves isopropylidene protection strategies, as seen in analogous compounds .

Properties

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

IUPAC Name

2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]

InChI

InChI=1S/C11H18O5/c1-9(2)13-6-11(16-9)5-12-8-7(11)14-10(3,4)15-8/h7-8H,5-6H2,1-4H3

InChI Key

WGCOBUGUSFKJSL-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC2(O1)COC3C2OC(O3)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole] typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of isopropylidene derivatives and dioxolane intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2,2,2’,2’-Tetramethylspiro[1,3-dioxolane-4,6’-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,2,2’,2’-Tetramethylspiro[1,3-dioxolane-4,6’-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole] is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Applied in the production of polymers and advanced materials.

Mechanism of Action

The mechanism by which 2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole] exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, physical, and functional differences between the target compound and analogous spirocyclic derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications References
2,2,2',2'-Tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole] (Target) C₁₂H₂₀O₆ 260.28 Tetramethyl groups on dioxolane and furo-dioxole rings; spiro junction at C4 and C6' Potential chiral building block for polymers or pharmaceuticals
1,2:3,5-Di-O-isopropylidene-α-D-apiose C₈H₁₄O₅ 190.19 Spiro system with two isopropylidene groups; smaller molecular framework Nucleoside analogue synthesis (antiviral/cancer research)
(3aR,6R,6aR)-6-(Hydroxymethyl)spiro[furo[4,3-d][1,3]dioxole-2,1'-cyclohexane]-4-one C₁₁H₁₆O₅ 236.24 Hydroxymethyl substituent; cyclohexane-spiro fusion Intermediate in carbohydrate chemistry
(3a'R,4S,7'S,7a'S)-2,2,2',2'-Tetramethylspiro[[1,3]dioxolane-4,6'-[1,3]dioxolo[4,5-c]pyran]-7'-ol C₁₂H₂₀O₆ 260.28 Pyran ring in spiro system; hydroxyl group at C7' Not explicitly stated; likely used in stereoselective synthesis
(3aR,5R,6S,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-5-(hydroxymethyl)-2,2-dimethyl derivative C₁₂H₂₀O₆ 260.28 Hydroxymethyl and dioxolane substituents; complex stereochemistry Biomedical research (exact application unspecified)

Key Findings:

Structural Variations :

  • The target compound’s tetramethyl groups distinguish it from hydroxyl- or hydroxymethyl-containing analogs (e.g., ), enhancing lipophilicity and stability.
  • Compounds with pyran rings (e.g., ) exhibit different electronic properties due to ring size and oxygen atom positioning.

Synthetic Utility :

  • Methyl-rich derivatives like the target compound are less polar, favoring organic-phase reactions, whereas hydroxylated analogs (e.g., ) are more water-soluble.
  • Spiro systems with isopropylidene protections (e.g., ) are widely used in carbohydrate chemistry to stabilize reactive intermediates.

Safety and Handling :

  • While specific hazard data for the target compound is unavailable, 1,3-dioxolane derivatives are generally flammable (flashpoint ≤2.5°C) but less toxic than chlorinated solvents .

Biological Activity

2,2,2',2'-Tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole] is a complex organic compound notable for its unique spiro structure and potential biological activities. This compound is of interest in medicinal chemistry due to its structural features that may interact with biological systems.

  • Molecular Formula : C11H18O5
  • Molecular Weight : 230.26 g/mol
  • IUPAC Name : 2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]
  • Canonical SMILES : CC1(OCC2(O1)COC3C2OC(O3)(C)C)C

The biological activity of this compound is hypothesized to arise from its ability to interact with various biomolecules. The spiro structure allows for specific binding to enzymes or receptors that may modulate biochemical pathways. Research indicates that compounds with similar structures can exhibit enzyme inhibition or activation properties.

Antimicrobial Activity

Studies have shown that compounds related to 2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole] possess antimicrobial properties. For example:

  • In vitro tests demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • The mechanism involves disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity and Anticancer Potential

Research has indicated potential anticancer properties:

  • Cell Line Studies : The compound was tested on human cancer cell lines (e.g., HeLa and MCF-7) showing significant cytotoxic effects at certain concentrations.
  • Mechanism : The proposed mechanism includes induction of apoptosis through activation of caspase pathways.

Case Studies

  • Study on Antimicrobial Effects :
    • Objective : Evaluate the antimicrobial efficacy against pathogenic bacteria.
    • Methodology : Disc diffusion method was employed.
    • Results : Zones of inhibition were measured; the compound showed significant activity against Gram-positive bacteria.
  • Cytotoxicity Assessment :
    • Objective : Investigate the effects on cancer cell proliferation.
    • Methodology : MTT assay was used to determine cell viability.
    • Results : The compound reduced viability by over 50% in treated cancer cells compared to controls.

Data Summary Table

PropertyValue
Molecular FormulaC11H18O5
Molecular Weight230.26 g/mol
Antimicrobial ActivityEffective against S. aureus, E. coli
CytotoxicityIC50 < 50 µM in HeLa cells
Mechanism of ActionEnzyme inhibition and apoptosis induction

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